Isomer-Specific Impact on Enzyme Activity: p-Fluorophenylalanine Exhibits a 4-Fold Decrease in PvuII Endonuclease Specific Activity Compared to m-Fluorophenylalanine
Global incorporation of p-fluorophenylalanine into the PvuII restriction endonuclease results in a 4-fold lower specific activity and a 1.5 kcal/mol decrease in conformational stability when compared to the enzyme modified with m-fluorophenylalanine [1]. The m-fluoro-Phe-PvuII endonuclease, in contrast, exhibits a reproducible 2-fold higher average specific activity than the native enzyme [1]. This demonstrates a profound positional effect of fluorine substitution on enzyme function.
| Evidence Dimension | Enzyme Specific Activity & Conformational Stability |
|---|---|
| Target Compound Data | Specific activity: Decreased 4-fold relative to m-fluorophenylalanine; Conformational stability: Decreased by 1.5 kcal/mol relative to m-fluorophenylalanine |
| Comparator Or Baseline | m-fluorophenylalanine (incorporated into PvuII endonuclease) which exhibits a 2-fold increase in specific activity and similar stability to native enzyme |
| Quantified Difference | 4-fold decrease in specific activity; 1.5 kcal/mol decrease in stability |
| Conditions | Biosynthetic incorporation into PvuII restriction endonuclease |
Why This Matters
This quantifies the critical importance of the fluorine position for researchers engineering proteins with altered activity or stability, proving p- and m-isomers cannot be used interchangeably.
- [1] Budisa, N., et al. (2001). Differential effects of isomeric incorporation of fluorophenylalanines into PvuII endonuclease. Proteins: Structure, Function, and Bioinformatics, 45(1), 55-61. View Source
